molecular formula C28H24N2O5 B14095167 N-(1-(1H-indol-3-yl)propan-2-yl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide

N-(1-(1H-indol-3-yl)propan-2-yl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide

Cat. No.: B14095167
M. Wt: 468.5 g/mol
InChI Key: ZHCOYWOGXPAQBM-UHFFFAOYSA-N
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Description

N-(1-(1H-indol-3-yl)propan-2-yl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide is a complex organic compound that features both indole and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1H-indol-3-yl)propan-2-yl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and chromenone intermediates, followed by their coupling through amide bond formation.

    Indole Intermediate Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chromenone Intermediate Synthesis: The chromenone moiety can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of a strong acid catalyst.

    Coupling Reaction: The final step involves coupling the indole and chromenone intermediates through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-indol-3-yl)propan-2-yl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and chromenone moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-(1H-indol-3-yl)propan-2-yl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe for studying biological processes involving indole and chromenone derivatives.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-(1H-indol-3-yl)propan-2-yl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety may interact with serotonin receptors, while the chromenone moiety could inhibit certain enzymes involved in oxidative stress pathways. The exact mechanism would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide
  • N-(1-(1H-indol-3-yl)butyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide

Uniqueness

N-(1-(1H-indol-3-yl)propan-2-yl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both indole and chromenone moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H24N2O5

Molecular Weight

468.5 g/mol

IUPAC Name

N-[1-(1H-indol-3-yl)propan-2-yl]-4-(7-methoxy-4-oxochromen-3-yl)oxybenzamide

InChI

InChI=1S/C28H24N2O5/c1-17(13-19-15-29-24-6-4-3-5-22(19)24)30-28(32)18-7-9-20(10-8-18)35-26-16-34-25-14-21(33-2)11-12-23(25)27(26)31/h3-12,14-17,29H,13H2,1-2H3,(H,30,32)

InChI Key

ZHCOYWOGXPAQBM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)OC4=COC5=C(C4=O)C=CC(=C5)OC

Origin of Product

United States

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